molecular formula C21H22N4O5 B11631609 (5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11631609
M. Wt: 410.4 g/mol
InChI Key: KHHBGZHENGXACM-LFIBNONCSA-N
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Description

(5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound with a unique structure that includes an indole ring, a morpholine group, and a diazinane trione moiety

Preparation Methods

The synthesis of (5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting with the preparation of the indole derivative and the morpholine group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can be compared with similar compounds such as:

    Indole derivatives: These compounds share the indole ring structure and may have similar biological activities.

    Morpholine-containing compounds: These compounds contain the morpholine group and may exhibit similar chemical reactivity.

    Diazinane trione derivatives: These compounds have the diazinane trione moiety and may have comparable chemical properties.

The uniqueness of (5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

(5E)-1-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H22N4O5/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-6-4-3-5-15(14)17)13-18(26)23-7-9-30-10-8-23/h3-6,11-12H,2,7-10,13H2,1H3,(H,22,27,29)/b16-11+

InChI Key

KHHBGZHENGXACM-LFIBNONCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/C(=O)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C(=O)NC1=O

Origin of Product

United States

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